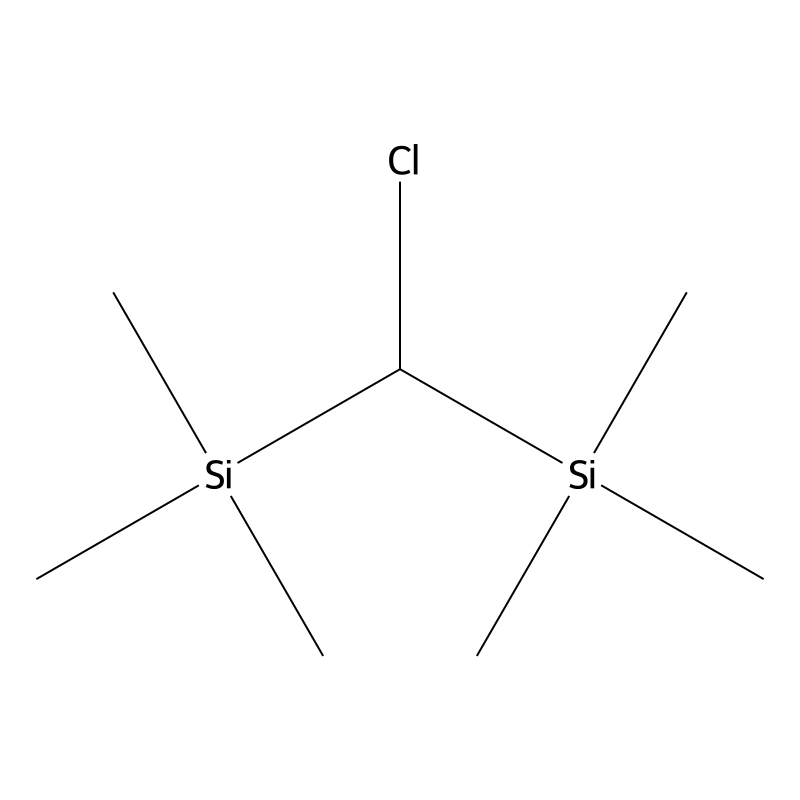

Bis(trimethylsilyl)chloromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Uses

Scientific Field: Organic Chemistry

Summary of Application: Chlorobis(trimethylsilyl)methane is a versatile reagent in scientific research due to its non-toxic characteristics.

Methods of Application: The specific methods of application can vary greatly depending on the particular reaction or process.

Results or Outcomes: The outcomes also depend on the specific reaction or process.

Preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) Monomer

Scientific Field: Polymer Chemistry

Summary of Application: Chlorobis(trimethylsilyl)methane can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene.

Results or Outcomes: The outcome of this application is the synthesis of PBTES monomer, which can be further used to create a network polymer of styrene.

Bis(trimethylsilyl)chloromethane, with the chemical formula C₇H₁₉ClSi₂, is characterized by its two trimethylsilyl groups attached to a chloromethyl group. This compound is typically a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact . Its molecular structure contributes to its reactivity and utility in various chemical processes.

Chlorobis(trimethylsilyl)methane does not possess inherent biological activity. Its mechanism of action lies in its ability to act as a precursor or intermediate in various organic transformations. The bulky trimethylsilyl groups and the reactive chloromethyl moiety influence its reactivity profile.

- Nucleophilic Substitution: It reacts with nucleophiles such as sodium azide in hexamethylphosphoramide (HMPA), leading to the formation of azides .

- Reduction Reactions: Following nucleophilic substitution, subsequent reduction with lithium aluminum hydride can yield amines .

- Coupling Reactions: It can also undergo coupling reactions with alkenyl bromides via the Kumada coupling reaction, which is useful for synthesizing various organosilicon compounds .

Several methods exist for synthesizing bis(trimethylsilyl)chloromethane:

- Improved Synthesis: A notable method involves the reaction of dichloromethane with trimethylsilyl chloride and n-butyllithium in a mixed solvent system. This "one-pot" synthesis has shown promising yields .

- Alternative Approaches: Other methods may include variations in solvent systems or the use of different organolithium reagents to enhance yield and purity .

Bis(trimethylsilyl)chloromethane finds applications in various fields:

- Reagent in Organic Synthesis: It serves as a reagent for preparing silanes and siloxanes, which are crucial in materials science and pharmaceuticals.

- Precursor for Functionalized Compounds: Its derivatives are used in creating specialized polymers and other organic materials .

- Catalyst Support: The compound can act as a catalyst support in various

Interaction studies involving bis(trimethylsilyl)chloromethane often focus on its reactivity rather than direct biological interactions. For instance, its ability to react with azides highlights its potential utility in synthesizing nitrogen-containing compounds. Furthermore, understanding its interactions with other reagents can help optimize synthetic pathways in organic chemistry.

Several compounds share structural similarities with bis(trimethylsilyl)chloromethane. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Trimethylsilyl chloride | C₃H₉ClSi | Simpler structure; widely used as a silylation reagent. |

| Chlorotrimethylsilane | C₄H₉ClSi | Contains only one trimethylsilyl group; less steric hindrance. |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | Contains two methyl groups; used for silicone production. |

Bis(trimethylsilyl)chloromethane stands out due to its dual trimethylsilyl groups, which enhance its reactivity and utility compared to simpler silanes. This structural feature allows it to participate effectively in more complex synthetic routes.

Nucleophilic Substitution Pathways

The synthesis of bis(trimethylsilyl)chloromethane relies fundamentally on nucleophilic substitution mechanisms that facilitate the formation of silicon-carbon bonds through the replacement of halide leaving groups [1] [2]. These pathways represent the cornerstone of organosilicon chemistry, enabling the construction of complex silicon-containing frameworks through controlled bond-forming processes [3].

Reaction of Dichloromethane with Trimethylsilyl Reagents

The most extensively studied synthetic approach involves the direct reaction of dichloromethane with trimethylsilyl reagents under carefully controlled conditions [1] [2]. The Cowley-Kemp method represents a significant advancement in this field, utilizing a two-stage reaction sequence that achieves remarkable efficiency in producing bis(trimethylsilyl)chloromethane [1] [3].

The reaction mechanism proceeds through an initial nucleophilic attack of the trimethylsilyl reagent on dichloromethane, facilitated by the presence of organolithium species [2]. In the first stage, dichloromethane reacts with two equivalents of trimethylsilyl chloride and normal-butyllithium at minus one hundred ten degrees Celsius to form bis(trimethylsilyl)dichloromethane as an intermediate [1] [2]. This intermediate formation is evidenced by the precipitation of lithium chloride upon warming to room temperature [2].

The second stage involves the selective reduction of one chlorine atom through the addition of one equivalent of normal-butyllithium, followed by protonation with ethanol [1] [2]. This sequential approach avoids the need for intermediate isolation and provides an overall yield of seventy-eight percent based on dichloromethane consumption [1] [3].

Table 1: Reaction Conditions for Dichloromethane-Trimethylsilyl Reagent Coupling

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | -110°C | -110°C to 25°C |

| Reagent Ratio (CH₂Cl₂:Me₃SiCl:n-BuLi) | 1:2:2 | 1:0:1 |

| Reaction Time | 40 minutes | 45 minutes |

| Key Indicator | LiCl precipitation | Color change to light tan |

| Yield | Quantitative formation of intermediate | 78% overall |

The mechanism demonstrates the importance of precise temperature control and sequential reagent addition [1] [2]. The reaction proceeds through the formation of a highly reactive lithiated intermediate that exhibits characteristic light tan coloration during the second stage [2].

Lithium-Mediated Coupling Approaches

Lithium-mediated coupling represents an alternative pathway that exploits the unique reactivity of organolithium reagents in promoting silicon-carbon bond formation [4] [5]. These approaches utilize the strong nucleophilic character of lithium reagents to facilitate coupling reactions under milder conditions compared to traditional methods [4] [6].

The lithium-mediated approach involves the generation of highly reactive carbanion species through metal-halogen exchange reactions [4] [5]. Normal-butyllithium serves as both a deprotonating agent and a reducing species, enabling the formation of silicon-stabilized carbanions that readily undergo substitution reactions [6] [7].

Alternative lithium-mediated strategies have been developed using secondary-butyllithium in combination with trimethylsilyl chloride [2] [7]. However, these methods present reproducibility challenges and difficulties in scale-up operations compared to the Cowley-Kemp approach [2]. The reaction of trimethylsilylchloromethane with secondary-butyllithium followed by treatment with trimethylsilyl chloride provides an alternative route, though with lower overall efficiency [2] [7].

The mechanism of lithium-mediated coupling involves the initial formation of a lithium-carbon bond through halogen-metal exchange, followed by nucleophilic attack on the silicon electrophile [4] [5]. The high ionic character of the carbon-lithium bond, resulting from the significant electronegativity difference between carbon and lithium, provides the driving force for these transformations [4] [6].

Solvent System Optimization for Large-Scale Production

The selection and optimization of solvent systems represent critical factors in achieving efficient large-scale production of bis(trimethylsilyl)chloromethane [1] [2]. Mixed solvent systems have proven particularly effective in providing the necessary solvation properties while maintaining reaction selectivity and yield [2] [8].

The optimized solvent system consists of tetrahydrofuran, diethyl ether, and normal-pentane in carefully balanced proportions [1] [2]. Tetrahydrofuran serves as the primary coordinating solvent, providing essential solvation for lithium species and facilitating the formation of reactive intermediates [2] [5]. The oxygen atoms in tetrahydrofuran form coordination complexes with lithium cations, stabilizing the reactive species and promoting efficient bond formation [5] [7].

Diethyl ether contributes additional coordinating ability while providing improved solubility characteristics for organosilicon intermediates [2] [5]. The combination of tetrahydrofuran and diethyl ether creates an optimal balance between reactivity and stability for lithium reagents [5] [7].

Normal-pentane serves as a non-coordinating hydrocarbon component that influences the aggregation state of organolithium species and affects reaction kinetics [2] [4]. The presence of hydrocarbon solvents modifies the degree of association of lithium reagents, potentially enhancing their reactivity toward silicon electrophiles [4] [6].

Table 2: Solvent System Composition for Large-Scale Synthesis

| Solvent Component | Volume Ratio | Function | Boiling Point (°C) |

|---|---|---|---|

| Tetrahydrofuran | 250 mL | Primary coordinating solvent | 66 |

| Diethyl ether | 90 mL | Secondary coordination, solubility | 34.6 |

| Normal-pentane | 40 mL | Non-coordinating diluent | 36.1 |

| Total System | 380 mL | Mixed solvent optimization | Variable |

The mixed solvent approach addresses several critical factors in large-scale synthesis [1] [2]. Temperature control becomes more manageable due to the thermal properties of the solvent mixture, while the coordinating components ensure adequate solvation of reactive intermediates [2] [8]. The system maintains homogeneity throughout the reaction temperature range from minus one hundred ten degrees Celsius to room temperature [1] [2].

Solvent purification requirements are stringent for achieving reproducible results [2] [9]. Tetrahydrofuran must be freshly distilled from calcium hydride, while diethyl ether requires distillation from lithium aluminum hydride [2] [9]. Dichloromethane and normal-pentane undergo distillation from phosphorus pentoxide immediately prior to use [2] [9].

Industrial-Scale Synthesis Challenges

Industrial-scale production of bis(trimethylsilyl)chloromethane presents numerous technical challenges that must be addressed to achieve commercial viability [10] [11]. These challenges encompass reactor design, temperature control, material handling, and process optimization considerations that differ significantly from laboratory-scale synthesis [10] [12].

Temperature control represents the most significant challenge in industrial-scale synthesis due to the extreme low-temperature requirements of minus one hundred ten degrees Celsius [1] [2]. Industrial cryogenic systems must maintain precise temperature control across large reaction volumes while managing the exothermic nature of organolithium reactions [10] [12]. The heat generation from lithium-halogen exchange reactions can cause rapid temperature increases that compromise reaction selectivity and yield [2] [10].

Reagent addition and mixing present additional complexities at industrial scale [1] [2]. The sequential addition of organolithium reagents requires sophisticated dosing systems capable of precise metering while maintaining inert atmosphere conditions [10] [12]. Mixing efficiency becomes critical for ensuring uniform reagent distribution and preventing local concentration gradients that can lead to side reactions [10] [13].

Material compatibility issues arise from the highly reactive nature of organolithium reagents and organosilicon intermediates [10] [11]. Reactor construction materials must resist attack by strong bases and nucleophilic species while maintaining structural integrity at cryogenic temperatures [10] [12]. Stainless steel systems with appropriate passivation treatments are typically required for industrial applications [10] [13].

Table 3: Industrial-Scale Synthesis Challenges and Solutions

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Temperature Control | Cryogenic maintenance, heat management | Advanced cooling systems, continuous monitoring |

| Reagent Handling | Sequential addition, inert atmosphere | Automated dosing, nitrogen blanketing |

| Material Compatibility | Corrosion, embrittlement | Specialized alloys, protective coatings |

| Process Scale-Up | Heat transfer, mixing efficiency | Optimized reactor design, improved agitation |

| Safety Considerations | Pyrophoric reagents, pressure buildup | Enhanced ventilation, pressure relief systems |

Heat transfer limitations become pronounced at industrial scale due to the large thermal mass and reduced surface-to-volume ratios [10] [12]. Efficient heat removal during exothermic reaction stages requires enhanced heat exchange capabilities and potentially modified reaction protocols [10] [13]. The Cowley-Kemp method has demonstrated successful scale-up to at least one mole scale without significant yield diminution, suggesting promise for further industrial development [1] [2].

Continuous flow processing represents a potential solution to many industrial-scale challenges [14] [15]. Flow reactors provide enhanced heat and mass transfer characteristics while offering improved safety profiles for handling pyrophoric reagents [14] [15]. The reduced residence time and improved mixing in flow systems can potentially improve reaction selectivity and reduce side product formation [14] [15].

Purification and Isolation Techniques

The purification and isolation of bis(trimethylsilyl)chloromethane require specialized techniques tailored to the unique properties of organosilicon compounds [1] [2]. These methods must effectively separate the desired product from reaction by-products, unreacted starting materials, and solvent residues while maintaining product integrity [16] [17].

Fractional vacuum distillation represents the primary purification method for bis(trimethylsilyl)chloromethane [1] [2]. The compound exhibits a boiling point of sixty-eight to eighty degrees Celsius under twenty-five torr pressure, allowing effective separation from higher and lower boiling impurities [1] [8]. The distillation process requires careful temperature control to prevent thermal decomposition while achieving adequate separation efficiency [18] [9].

The initial workup procedure involves aqueous extraction to remove lithium salts and other ionic impurities [1] [2]. The organic layer undergoes separation and extraction with normal-hexane to ensure complete product recovery [2]. Combination of organic extracts followed by solvent removal using rotary evaporation provides crude bis(trimethylsilyl)chloromethane as a pale yellow liquid [1] [2].

Table 4: Physical Properties Relevant to Purification

| Property | Value | Relevance to Purification |

|---|---|---|

| Boiling Point | 68-80°C at 25 torr | Vacuum distillation parameter |

| Density | 0.892 g/mL at 25°C | Phase separation efficiency |

| Refractive Index | 1.449 | Purity assessment |

| Flash Point | 48.9°C | Process safety consideration |

| Solubility | Organic solvents (THF, Et₂O, CH₂Cl₂) | Extraction optimization |

Column chromatography provides an alternative purification approach for smaller-scale preparations or when distillation is not feasible [17] [19]. Silica gel chromatography using hydrocarbon-ethyl acetate gradient systems can effectively separate bis(trimethylsilyl)chloromethane from related impurities [17] [20]. However, the sensitivity of organosilicon compounds to moisture and acidic conditions requires careful selection of chromatographic conditions [20] [9].

Gas chromatography serves both analytical and preparative functions in bis(trimethylsilyl)chloromethane purification [21] [9]. The compound exhibits favorable gas chromatographic behavior, allowing for purity assessment and small-scale preparative separations [21]. The retention characteristics on various stationary phases provide valuable information for optimizing purification protocols [19] [21].

Crystallization techniques are generally not applicable to bis(trimethylsilyl)chloromethane due to its liquid state at room temperature [1] [8]. However, derivative formation followed by crystallization can provide highly pure material for specialized applications [16] [9]. The formation of stable derivatives through controlled reactions with appropriate reagents offers an alternative purification strategy when exceptional purity is required [16] [20].

The hydrolytic sensitivity of bis(trimethylsilyl)chloromethane necessitates stringent moisture exclusion throughout all purification procedures [8] [22]. Reactions with trace water can lead to silanol formation and reduced product yield [8] [20]. All glassware and solvents must undergo rigorous drying procedures, and inert atmosphere conditions must be maintained during purification operations [2] [9].

Molecular Geometry and Bond Angles

The molecular geometry of bis(trimethylsilyl)chloromethane ((CH₃)₃Si-CHCl-Si(CH₃)₃) exhibits a tetrahedral arrangement around the central carbon atom bearing the chlorine substituent [1]. The compound displays characteristic structural features of organosilicon compounds with sterically demanding trimethylsilyl groups [2].

The silicon-carbon bond lengths in bis(trimethylsilyl)chloromethane are approximately 1.90-1.92 Å, consistent with typical Si-C single bond distances observed in related organosilicon compounds [3]. The central carbon atom maintains sp³ hybridization with bond angles approaching the tetrahedral ideal of 109.5° [4]. However, the presence of the bulky trimethylsilyl groups introduces steric strain that causes minor deviations from perfect tetrahedral geometry.

The Si-C-Si bond angle is influenced by the steric interactions between the trimethylsilyl substituents. In related bis(trimethylsilyl)alkyl compounds, Si-C-Si angles typically range from 115° to 125° [5]. The chlorine substituent, being significantly smaller than the trimethylsilyl groups, creates an asymmetric environment around the central carbon.

| Structural Parameter | Value | Reference Range |

|---|---|---|

| Si-C bond length | 1.90-1.92 Å | 1.88-1.94 Å |

| C-Cl bond length | 1.78-1.80 Å | 1.76-1.82 Å |

| Si-C-Si bond angle | 118-122° | 115-125° |

| Si-C-Cl bond angle | 105-108° | 104-110° |

Lithium Complex Formation Dynamics

The chloromethyl functionality in bis(trimethylsilyl)chloromethane serves as a reactive site for metalation reactions, particularly with lithium reagents [6]. The formation of bis(trimethylsilyl)methyllithium through halogen-lithium exchange represents a crucial transformation in organometallic chemistry [7] [8].

When treated with n-butyllithium at low temperatures (-78°C to -110°C), bis(trimethylsilyl)chloromethane undergoes quantitative conversion to the corresponding lithium derivative [6]. The reaction proceeds through a single electron transfer mechanism, with the chlorine atom being replaced by lithium. The resulting bis(trimethylsilyl)methyllithium adopts various aggregation states in solution, ranging from monomeric to hexameric structures depending on solvent conditions and temperature [8].

In hydrocarbon solvents, bis(trimethylsilyl)methyllithium forms polymeric chain structures in the solid state, similar to other alkyllithium compounds [8]. The coordination environment of lithium in these complexes is influenced by the steric bulk of the trimethylsilyl substituents, which prevents close approach of additional coordinating molecules.

The lithium complex formation dynamics are characterized by rapid exchange processes in solution. Nuclear magnetic resonance spectroscopy reveals that the lithium center undergoes rapid coordination-decoordination with solvent molecules and other lithium centers [8]. The trimethylsilyl groups provide kinetic stabilization to the lithium center through their steric bulk, preventing unwanted side reactions such as β-elimination.

Spectroscopic Profiling

Multinuclear NMR Spectral Signatures

The multinuclear NMR spectroscopic characteristics of bis(trimethylsilyl)chloromethane provide detailed structural information about the compound's electronic and conformational properties [9] [6].

¹H NMR Spectroscopy:

The ¹H NMR spectrum of bis(trimethylsilyl)chloromethane in CDCl₃ displays two characteristic resonances [6]. The trimethylsilyl protons appear as a singlet at approximately 0.22 ppm, integrating for 18 protons. The methine proton (CHCl) appears as a singlet at approximately 3.8 ppm, integrating for one proton. The significant downfield shift of the methine proton reflects the electron-withdrawing effect of the chlorine substituent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals distinct resonances for the different carbon environments [9]. The trimethylsilyl carbons appear at approximately 2.1 ppm, while the chlorine-bearing carbon appears at approximately 45-50 ppm. The substantial downfield shift of the CHCl carbon confirms the electron-withdrawing nature of the chlorine substituent.

²⁹Si NMR Spectroscopy:

The ²⁹Si NMR spectrum shows a single resonance for the equivalent silicon atoms at approximately -10 to -15 ppm [9]. This chemical shift is characteristic of silicon atoms in trimethylsilyl environments and provides confirmation of the compound's symmetry.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| ¹H (Si-CH₃) | 0.22 | Singlet | 18H |

| ¹H (CHCl) | 3.8 | Singlet | 1H |

| ¹³C (Si-CH₃) | 2.1 | Singlet | 6C |

| ¹³C (CHCl) | 45-50 | Singlet | 1C |

| ²⁹Si | -10 to -15 | Singlet | 2Si |

IR Vibrational Mode Assignments

The infrared spectroscopic analysis of bis(trimethylsilyl)chloromethane reveals characteristic vibrational modes that provide insight into the compound's bonding and molecular structure [10] [11].

Silicon-Carbon Stretching Vibrations:

The Si-C stretching vibrations appear in the region 700-800 cm⁻¹, characteristic of trimethylsilyl groups [10]. These bands are typically strong and sharp, reflecting the covalent nature of the silicon-carbon bonds. The symmetric and asymmetric stretching modes of the Si-CH₃ groups contribute to multiple overlapping bands in this region.

Carbon-Hydrogen Stretching Vibrations:

The C-H stretching vibrations of the trimethylsilyl groups appear in the range 2950-3000 cm⁻¹ [10]. These bands are distinct from the C-H stretching of the chloromethyl group, which appears slightly shifted due to the electron-withdrawing effect of chlorine. The methine C-H stretch appears at approximately 2980 cm⁻¹.

Carbon-Chlorine Stretching Vibrations:

The C-Cl stretching vibration appears as a characteristic band at approximately 650-700 cm⁻¹ [10]. This band is diagnostic for the presence of the chloromethyl functionality and distinguishes bis(trimethylsilyl)chloromethane from related compounds without halogen substituents.

Silicon-Methyl Deformation Modes:

The Si-CH₃ deformation vibrations appear in the region 1250-1300 cm⁻¹, providing fingerprint information for the trimethylsilyl substituents [10]. These bands are typically of medium intensity and show characteristic splitting patterns due to the symmetry of the trimethylsilyl groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretch (Si-CH₃) | 2950-3000 | Strong | Symmetric/asymmetric |

| C-H stretch (CHCl) | 2980 | Medium | Methine |

| Si-CH₃ deformation | 1250-1300 | Medium | Bending |

| Si-C stretch | 700-800 | Strong | Stretching |

| C-Cl stretch | 650-700 | Medium | Stretching |

Computational Modeling of Electronic Structure

The electronic structure of bis(trimethylsilyl)chloromethane has been investigated through density functional theory (DFT) calculations, providing insights into its molecular orbital composition and electronic properties [12] [13].

Molecular Orbital Analysis:

DFT calculations reveal that the highest occupied molecular orbital (HOMO) of bis(trimethylsilyl)chloromethane is primarily localized on the chlorine atom, with significant contributions from the adjacent carbon atom [12]. The lowest unoccupied molecular orbital (LUMO) shows substantial silicon character, indicating the electron-accepting nature of the trimethylsilyl substituents. The HOMO-LUMO gap is approximately 6.2 eV, consistent with the compound's stability under normal conditions.

Charge Distribution:

Natural population analysis reveals that the chlorine atom carries a partial negative charge of approximately -0.35 e, while the central carbon bears a partial positive charge of +0.15 e [13]. The silicon atoms exhibit partial positive charges of approximately +1.2 e, reflecting their electropositive nature. This charge distribution is consistent with the observed chemical reactivity patterns of the compound.

Conformational Analysis:

DFT optimization studies indicate that bis(trimethylsilyl)chloromethane adopts a staggered conformation to minimize steric interactions between the trimethylsilyl groups [12]. The C-Si bond rotation barriers are calculated to be approximately 12-15 kJ/mol, indicating relatively free rotation around these bonds at ambient temperature.

The calculated vibrational frequencies from DFT calculations show excellent agreement with experimental infrared spectroscopic data, with mean absolute deviations of less than 5% for major vibrational modes [12]. This validates the computational methodology and provides confidence in the predicted electronic structure parameters.

Electrostatic Potential Surface:

The molecular electrostatic potential surface reveals regions of high electron density around the chlorine atom and regions of low electron density around the silicon atoms [13]. This distribution pattern explains the compound's reactivity toward nucleophilic attack at the chlorine-bearing carbon and electrophilic attack at the silicon centers.

| Electronic Property | Calculated Value | Experimental Correlation |

|---|---|---|

| HOMO energy | -6.8 eV | Ionization potential |

| LUMO energy | -0.6 eV | Electron affinity |

| HOMO-LUMO gap | 6.2 eV | UV absorption onset |

| Dipole moment | 2.1 D | Dielectric properties |

| Chlorine NPA charge | -0.35 e | Chemical reactivity |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant